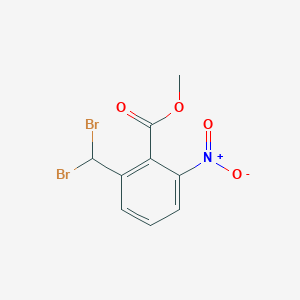
Methyl 2-(dibromomethyl)-6-nitrobenzoate
Vue d'ensemble
Description
Methyl 2-(dibromomethyl)-6-nitrobenzoate is a useful research compound. Its molecular formula is C9H7Br2NO4 and its molecular weight is 352.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(dibromomethyl)-6-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(dibromomethyl)-6-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclization and Ring-Closure Reactions : It's used for cyclization of 2-iodo-3-nitrobenzoic acid and arylethynes, as well as ring-closure of methyl 2-alkynyl-3-nitrobenzoates (E. Woon et al., 2006).
Liquid Chromatography : It improves the separation of disubstituted benzenes, nitrobenzoic acid, and trans-nitrocinnamic acid in liquid chromatography (M. Tanaka et al., 1985).
Methylation of Galacturonate Derivatives : It's used in the methylation of galacturonate derivatives with diazomethane-boron trifluoride etherate (P. Kováč et al., 1975).
Metabolism Studies : Used for studying the metabolism of 6-nitrobenzo[a]pyrene and its interaction with nuclear macromolecules (S. Tong & J. Selkirk, 1983).
Substitution Reactions : Involved in studying substitution reactions of benzo[b]thiophen derivatives (J. Cooper et al., 1970).
Synthesis of Carboxylic Esters : It's used in the synthesis of various carboxylic esters with high chemoselectivities from nearly equimolar amounts of carboxylic acids and alcohols (Isamu Shiina et al., 2002).
Synthesis of Chlorantraniliprole : Utilized in the synthesis of chlorantraniliprole (Chen Yi-fen et al., 2010).
Determining Sulfhydryl Groups : Useful for determining sulfhydryl groups in biological materials, including blood (G. Ellman, 1959).
Starting Material for Synthesis of Nucleosides : Acts as a starting material for the synthesis of nucleosides (H. S. Khadem et al., 1974).
Palladium-Catalyzed Annulation : Used as a methylating agent in the palladium-catalyzed annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxy (Mandal et al., 2000).
Gas Chromatography : The method for determining 2-methyl-3-nitrobenzoic acid by gas chromatography is practical and reliable, useful for monitoring the purity of materials in research and production, and for developing new products (K. Xue & Z. Nan, 2002).
Propriétés
IUPAC Name |
methyl 2-(dibromomethyl)-6-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)7-5(8(10)11)3-2-4-6(7)12(14)15/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIYSBHBFHZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dibromomethyl)-6-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



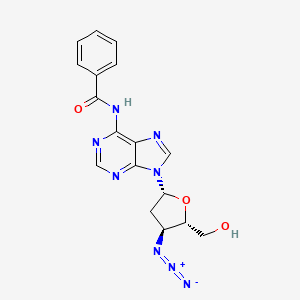
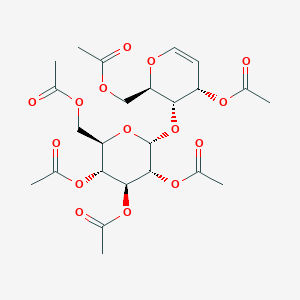
![2-fluoro-6-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B8120350.png)
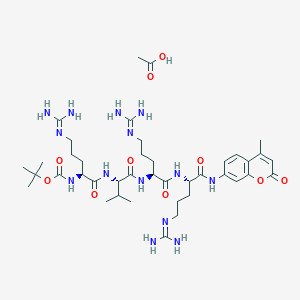


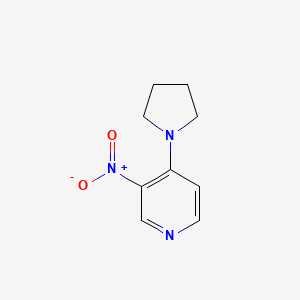
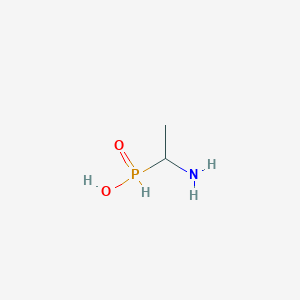
![2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl hydrogen carbonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B8120399.png)
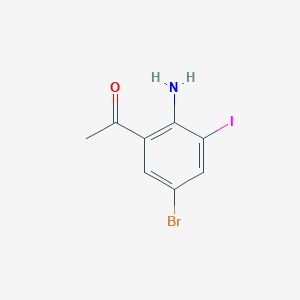
![(3aS,5S,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8120417.png)

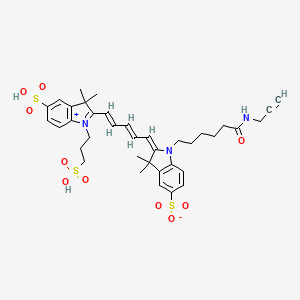
![Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8120447.png)